[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1856021-64-1
VCID: VC6467695
InChI: InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-4-10(9-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=NN(C=C1)CC(=O)O
Molecular Formula: C8H10N2O4
Molecular Weight: 198.178

[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

CAS No.: 1856021-64-1

Cat. No.: VC6467695

Molecular Formula: C8H10N2O4

Molecular Weight: 198.178

* For research use only. Not for human or veterinary use.

[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid - 1856021-64-1

Specification

CAS No. 1856021-64-1
Molecular Formula C8H10N2O4
Molecular Weight 198.178
IUPAC Name 2-(3-ethoxycarbonylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C8H10N2O4/c1-2-14-8(13)6-3-4-10(9-6)5-7(11)12/h3-4H,2,5H2,1H3,(H,11,12)
Standard InChI Key ZEKVRSHXSAQYFZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyrazole core with two functional groups:

  • Ethoxycarbonyl group (-COOEt\text{-COOEt}): Introduces ester functionality, enhancing lipophilicity and modulating reactivity.

  • Acetic acid moiety (-CH2COOH\text{-CH}_2\text{COOH}): Provides carboxylic acid character, enabling salt formation and hydrogen bonding .

The pyrazole ring’s aromaticity and planar geometry contribute to its stability, while substituents influence electronic distribution and intermolecular interactions.

Physicochemical Properties

Key properties derived from experimental and predicted data include:

PropertyValueSource
Density1.35 ± 0.1 g/cm³ (Predicted)
Boiling Point375.8 ± 22.0 °C (Predicted)
pKa3.50 ± 0.10
LogP (Partition Coefficient)0.98 (Estimated)

The relatively low pKa suggests moderate acidity, likely from the carboxylic acid group, while the LogP value indicates balanced lipophilicity suitable for drug-like molecules .

Synthetic Methodologies

Conventional Synthesis Routes

While direct synthesis protocols for [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid are sparingly documented, analogous pyrazole-acetic acid derivatives are synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or diketones under acidic conditions . For example, acetic acid-mediated cyclization of hydrazines with ethyl acetoacetate yields pyrazole cores .

  • Functional Group Interconversion: Post-synthetic modification of preformed pyrazoles, such as ester hydrolysis or alkylation .

A hypothetical pathway for the target compound could involve:

  • Condensation of hydrazine with ethyl 3-oxobutanoate to form the pyrazole ring.

  • Alkylation with chloroacetic acid to introduce the acetic acid side chain .

One-Pot Strategies

Recent advances highlight acetic acid as a dual solvent and catalyst in one-pot syntheses. For instance, demonstrates that reacting 2,4-disubstituted-ss-triazines with N,NN,N-dimethylformamide dimethylacetal (DMF-DMA) in ethanol-acetic acid mixtures efficiently yields pyrazolyl-ss-triazine hybrids. Adapting this method could streamline the production of [3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid by incorporating ethoxycarbonyl precursors .

Industrial and Regulatory Considerations

Supplier Landscape

Block Chemical Technology (Shanghai) Co., Ltd. is the primary global supplier, offering the compound under catalog number MFCD29911803 . Scalability remains a challenge, as no large-scale production data are available.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethoxycarbonyl and acetic acid groups could optimize bioactivity. For instance, replacing the ethyl ester with a methyl group may alter metabolic stability .

Formulation Development

Encapsulation in liposomes or nanoparticles may enhance delivery to target tissues, addressing solubility limitations .

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